2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C10H16O4S. It is characterized by a spirocyclic structure, where a single carbon atom connects two rings, creating a unique three-dimensional shape.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic structure through annulation reactions. One common method includes the annulation of a cyclopentane ring with a four-membered ring using conventional chemical transformations. These reactions often require specific catalysts and controlled conditions to ensure the desired stereoselectivity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis likely involves scalable annulation strategies similar to those used in laboratory settings. The use of readily available starting materials and minimal chromatographic purifications are essential for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- 2-Azabicyclo[3.2.1]octane
- Spirocyclic oxindoles
Comparison: 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid stands out due to its sulfonyl group, which imparts unique chemical reactivity and potential biological activity. Compared to similar spirocyclic compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Eigenschaften
Molekularformel |
C10H16O4S |
---|---|
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
2-methylsulfonylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O4S/c1-15(13,14)10(8(11)12)6-9(7-10)4-2-3-5-9/h2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
SNUPDSQIEPSWBE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1(CC2(C1)CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.